molecular formula C21H25NO5 B1670233 Colcemid CAS No. 477-30-5

Colcemid

Cat. No. B1670233
CAS RN: 477-30-5
M. Wt: 371.4 g/mol
InChI Key: NNJPGOLRFBJNIW-HNNXBMFYSA-N
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Description

Colcemid, also known as Demecolcine, is a derivative of colchicine and is a potent mitotic inhibitor . It can induce cell apoptosis and is used for cancer research .


Synthesis Analysis

Colcemid is known to arrest cells in metaphase by depolymerizing tubulin in microtubules . This process is used in cell synchronization methods, particularly in the study of regulatory mechanisms of the cell cycle .


Molecular Structure Analysis

Colcemid is closely related to the natural alkaloid colchicine, with the replacement of the acetyl group on the amino moiety with methyl . Its molecular formula is C21H25NO5 .


Chemical Reactions Analysis

Colcemid interacts with tubulin dimers to induce anti-mitotic action and inhibit microtubule growth . It is used in the preparation of chromosomes from mitotic cells arrested by the colcemid block protocol .


Physical And Chemical Properties Analysis

Colcemid has a molecular weight of 371.43 g/mol . It is a solid substance with a white to off-white color . It is soluble in DMSO and water .

Scientific Research Applications

Chromosome Analysis and Cytogenetics

Colcemid is instrumental in cytogenetic studies for its capacity to arrest cells in metaphase by inhibiting spindle fiber formation, thereby facilitating chromosome analysis. Rønne (1989) highlighted the use of Colcemid in preparing chromosomes for high-resolution banding techniques, which enhance the detection of chromosomal rearrangements. This application is crucial for diagnosing genetic disorders and understanding chromosomal abnormalities in various diseases (Rønne, 1989).

Gene Therapy and Regenerative Medicine

Colcemid has found applications in the field of gene therapy and regenerative medicine. Studies have explored the delivery of genetic material into cells using various vectors, with inorganic nanocarriers being of particular interest. Loh et al. (2016) reviewed the recent literature on the use of inorganic nanoparticles for gene delivery, including the challenges and opportunities in utilizing these nanocarriers for therapeutic purposes. This research is part of broader efforts to develop effective treatments for genetic diseases and tissue regeneration (Loh et al., 2016).

Environmental and Microbial Studies

In environmental and microbial research, Colcemid's analogs and related compounds have been investigated for their effects on microbial communities and resistance mechanisms. Anyanwu et al. (2020) discussed the occurrence and characteristics of mobile colistin resistance genes in various environments, shedding light on the spread of antibiotic resistance through bacterial populations. This research underscores the importance of understanding microbial gene transfer in the context of public health and antibiotic resistance management (Anyanwu et al., 2020).

Safety And Hazards

Colcemid is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of exposure, immediate medical attention is required .

Future Directions

Colcemid has been used in cancer research and for the treatment of inflammatory disorders . Recent studies have focused on the initial microtubule dysfunctions caused by nanomolar concentrations of colcemid . Future research may focus on understanding the less severe precursor perturbations compared to the established antimitotic effects of microtubule-interacting drugs .

properties

IUPAC Name

(7S)-1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJPGOLRFBJNIW-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
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URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CN[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H25NO5
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7020342
Record name Colcemid
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Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Pale yellow solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name Demecolcine
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Product Name

Demecolcine

CAS RN

477-30-5
Record name Demecolcine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44,200
Citations
CL Rieder, RE Palazzo - Journal of cell science, 1992 - journals.biologists.com
… the effects of colchicine/Colcemid on spindle formation in plants … extent that colchicine/Colcemid permanently blocks cells in … Although our focus is on colchicine/Colcemid, many of the …
Number of citations: 286 journals.biologists.com
JM Vasiliev, IM Gelfand, LV Domnina… - …, 1970 - journals.biologists.com
… by colcemid was the disappearance of non-active stable parts of the cell edge; in normal cells only the leading part of the edge was actively moving, while in colcemid-… that colcemid and …
Number of citations: 452 journals.biologists.com
Y Toyama, S Forry-Schaudies… - Proceedings of the …, 1982 - National Acad Sciences
… Myofibrils assembled in Colcemid formed all myofibrillar components in the absence of microtubules but these did not achieve rigorous lateral alignment. Colcemid and taxol induced …
Number of citations: 105 www.pnas.org
G Nikolai, B Niggemann, M Werner, KS Zänker - Immunobiology, 1999 - Elsevier
T cell migration within tissue requires engagement of the cytoskeleton, however, little is known about the functional role of both actin- and tubulin-based cytoskeleton in this process. We …
Number of citations: 12 www.sciencedirect.com
E Stubblefield - Cytogenetics of cells in culture, 1964 - Elsevier
Publisher Summary This chapter describes the DNA synthesis and chromosomal morphology of Chinese hamster cells cultured in media containing N-deacetyl-N-methylcolchicine (…
Number of citations: 130 www.sciencedirect.com
MH Gail, CW Boone - Experimental cell research, 1971 - Elsevier
Mouse 3T3 fibroblasts, treated with Colcemid, underwent profound morphological changes which included a loss of axial organization (the cells becoming more “rounded”), an increase …
Number of citations: 154 www.sciencedirect.com
S Roy, S Khan, DS Jairajpuri, A Hussain… - Journal of …, 2022 - Taylor & Francis
… that both cinchonine and colcemid bind to the residues at the … colcemid causes substantial conformational changes in the structure of SphK1. Taken together, cinchonine and colcemid …
Number of citations: 16 www.tandfonline.com
OY Ivanova, LB Margolis, JM Vasiliev… - Experimental Cell …, 1976 - Elsevier
… in colcemid-containing medium. The possible mechanisms of the action of colcemid on … that intracellular structures sensitive to colcemid are essential for the coordination of the …
Number of citations: 58 www.sciencedirect.com
C Márquez, J Egozcue, MR Martorell… - … and Genome Research, 1996 - karger.com
… presence or absence of Colcemid. We used two different times of Col cemid treatment: standard Colcemid treatment (Colcemid-5 h) or long Colcemid treatment (Colcemid-17 h). Each …
Number of citations: 27 karger.com
H Limeback, J Sodek, J Aubin - Biochemistry, 1982 - ACS Publications
… colcemid on the secretion of the CHO collagens was studied in the colcemidsensitive clone, E29Pro+, and the colcemid-… , it was found that 0.01 Ug/mL colcemid added for 18 h had very …
Number of citations: 4 pubs.acs.org

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